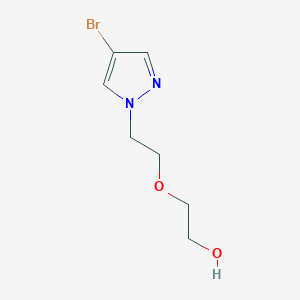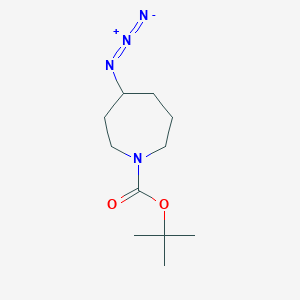![molecular formula C22H15F2N7O B2443919 3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007085-04-2](/img/structure/B2443919.png)
3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" is a synthetic compound used primarily in scientific research. Its structure features a combination of fluorinated aromatic rings and pyrazolo[3,4-d]pyrimidin moieties, making it a molecule of significant interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of "3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" typically involves several key steps:
Synthesis of 4-fluorophenyl-1H-pyrazolo[3,4-d]pyrimidine
Starting with 4-fluoroaniline, a diazotization reaction followed by coupling with ethyl acetoacetate forms the pyrazole ring.
Subsequent cyclization with formamide yields the pyrazolo[3,4-d]pyrimidine core.
Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the 3-methyl-1H-pyrazole ring
This can be synthesized from a β-keto ester and hydrazine hydrate under reflux conditions.
Final Coupling Step
The amide linkage is formed by coupling the 4-fluorophenyl-pyrazolo[3,4-d]pyrimidine and 3-methyl-1H-pyrazole intermediates with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For large-scale production, methods may vary slightly to increase yield and efficiency, such as using continuous flow reactors for certain reaction steps and optimizing reaction temperatures and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Though typically resistant to oxidation due to its aromatic structure, certain conditions using strong oxidizing agents may introduce additional functional groups.
Reduction
Selective reduction could target specific nitrogen atoms in the pyrazole rings, though this is rare and requires specific catalysts.
Substitution
Nucleophilic aromatic substitution reactions are facilitated by the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: : Sodium hydride (NaH), potassium t-butoxide (KOtBu)
Major Products
Substitution reactions can lead to derivatives with varied biological activities, depending on the substituents introduced.
Scientific Research Applications
This compound is utilized in various research fields:
Chemistry: : As a probe to study reaction mechanisms involving heterocyclic compounds.
Biology: : Investigating interactions with enzymes and receptors, particularly in signal transduction pathways.
Medicine: : Potential candidate in drug discovery for cancer, inflammatory diseases, and central nervous system disorders.
Industry: : Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Binding to Enzymes: : Inhibits activity by fitting into active sites, blocking substrate access.
Receptor Interaction: : Acts as an agonist or antagonist, modulating signal pathways.
Key pathways involved include protein kinases and neurotransmitter systems.
Comparison with Similar Compounds
"3-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide" stands out due to its unique combination of structural elements and the presence of multiple fluorine atoms which enhance its binding affinity and metabolic stability.
Similar Compounds
4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide
3-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
These analogues share similar core structures but differ in specific functional groups or substituents, impacting their chemical behavior and biological activity.
There you have it—a detailed dive into the world of "this compound". Hope you find it enlightening!
Properties
IUPAC Name |
3-fluoro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N7O/c1-13-9-19(28-22(32)14-3-2-4-16(24)10-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-5-15(23)6-8-17/h2-12H,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEJPJQESJNHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
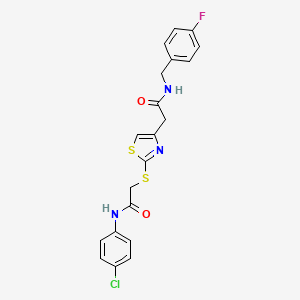
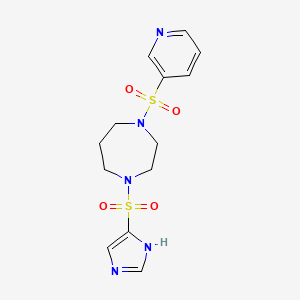
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2443838.png)
![1-[6-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2443840.png)
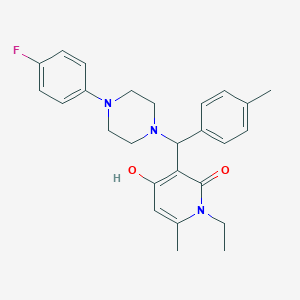
![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)
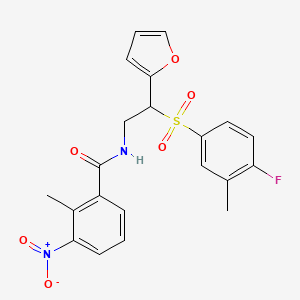
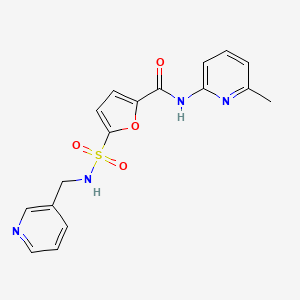
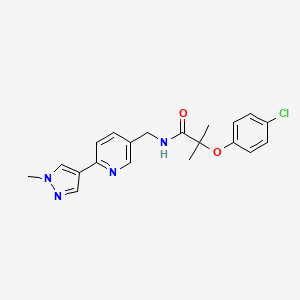
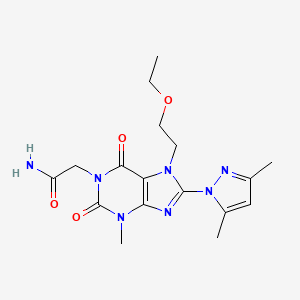
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2443850.png)
![4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2443855.png)
